3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide
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Overview
Description
3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide is a complex organic compound that features a quinazoline core, a hydroxy group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported BF3, can promote the condensation reaction of 2-aminobenzamide with aldehydes or ketones, leading to the formation of the quinazoline core . This method is efficient, inexpensive, and allows for easy removal of the catalyst from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxadiazole moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced oxadiazole compounds, and various substituted quinazoline derivatives.
Scientific Research Applications
3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer, antibacterial, or antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxy group and oxadiazole moiety may also contribute to the compound’s overall biological activity by forming hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyquinazolin-2-yl)propanamide: A simpler analog lacking the oxadiazole moiety.
3-(4-hydroxyquinazolin-2-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}propanamide: Contains a pyrimidine moiety instead of the oxadiazole.
Uniqueness
The presence of the oxadiazole moiety in 3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23N5O3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]propanamide |
InChI |
InChI=1S/C19H23N5O3/c1-12(2)18-23-17(27-24-18)8-5-11-20-16(25)10-9-15-21-14-7-4-3-6-13(14)19(26)22-15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,20,25)(H,21,22,26) |
InChI Key |
ODFZHXSIBFVYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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